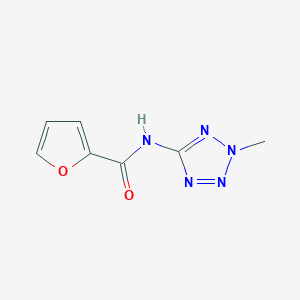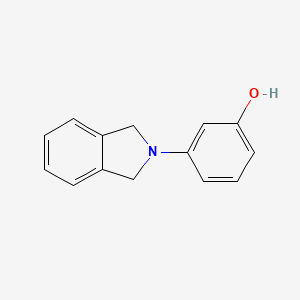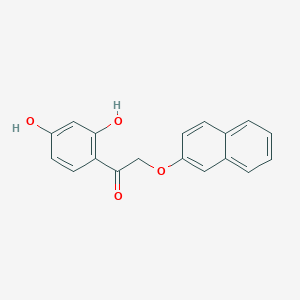![molecular formula C15H15BrN2O2 B5597221 2-(5-bromo-2-hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one](/img/structure/B5597221.png)
2-(5-bromo-2-hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-bromo-2-hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one is a useful research compound. Its molecular formula is C15H15BrN2O2 and its molecular weight is 335.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.03169 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds like oxazepine derivatives, pyrazole derivatives, and isoxazole derivatives. These are synthesized through reactions involving 2-aminobenzaldehyde with salicylaldehyde, leading to the formation of azo compounds and Schiff bases, which are then further reacted to produce these derivatives (Adnan, Hassan, & Thamer, 2014).
Protein-Tyrosine Kinase (PTK) Inhibitors : Novel derivatives of this compound have been synthesized and shown to inhibit protein-tyrosine kinases (PTKs), which are crucial in cell signaling. This inhibition is significant for compounds with hydroxy substitution, suggesting potential applications in targeting specific proteins for therapeutic purposes (Li et al., 2017).
Catalytic and Biological Activity
Catalytic Performance in Organic Synthesis : A novel Schiff base ligand containing this compound and its Cu(II) complex have been synthesized. They exhibited catalytic activities in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, showing potential as catalysts in organic synthesis (Ebrahimipour et al., 2018).
Antimicrobial Activity : Some derivatives of this compound have displayed in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. This suggests their potential use in developing new antimicrobial agents (Demchenko et al., 2020).
Photophysical and Photochemical Properties
Photodynamic Therapy Application : Certain derivatives of this compound have been found to exhibit good fluorescence properties and high singlet oxygen quantum yields, making them suitable for applications in photodynamic therapy for cancer treatment. Their properties are crucial for Type II mechanisms in therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Agents : Mixed ligand Cu(II) complexes involving this compound as a ligand have been tested for their antiproliferative effects on various human tumor cell lines, showing potential as cancer therapeutics (Sutradhar et al., 2017).
Properties
IUPAC Name |
(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-11-5-6-13(19)10(8-11)9-12-15(20)18-7-3-1-2-4-14(18)17-12/h5-6,8-9,19H,1-4,7H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXAHMSSGSQFSZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CC3=C(C=CC(=C3)Br)O)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=N/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR*,6S*)-2-(2-ethylbutyl)-7-{[3-(pyridin-3-yloxy)azetidin-1-yl]carbonyl}-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597140.png)

![2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)

![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)

![5,7-dimethyl-N'-(4-pyridinylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5597166.png)

![4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5597177.png)
![(1S*,5R*)-3-[3-(2-chlorophenyl)propanoyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597189.png)
![2-[(tetrahydro-2-furanylmethyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597194.png)

![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5597210.png)
![5-[(2-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5597219.png)
